7-(3-chlorophenyl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
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Overview
Description
7-(3-CHLOROPHENYL)-1-(4-FLUOROPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrrolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-CHLOROPHENYL)-1-(4-FLUOROPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include halogenated aromatic compounds, pyridine derivatives, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(3-CHLOROPHENYL)-1-(4-FLUOROPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-(3-CHLOROPHENYL)-1-(4-FLUOROPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and as a probe to investigate enzyme activities.
Medicine: The compound has potential therapeutic applications, including as a lead compound in drug discovery for targeting specific diseases.
Mechanism of Action
The mechanism of action of 7-(3-CHLOROPHENYL)-1-(4-FLUOROPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrido[4,3-d]pyrimidines: These compounds share a similar bicyclic structure and have been studied for their diverse chemical and biological properties.
Tetrahydropyrido[4,3-d]pyrimidine: This compound is used as a starting material for the synthesis of various derivatives and has applications in medicinal chemistry.
Uniqueness
Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C20H14ClFN2O3 |
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Molecular Weight |
384.8 g/mol |
IUPAC Name |
7-(3-chlorophenyl)-1-(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C20H14ClFN2O3/c21-12-3-1-2-11(8-12)15-9-17(25)23-18-16(20(26)27)10-24(19(15)18)14-6-4-13(22)5-7-14/h1-8,10,15H,9H2,(H,23,25)(H,26,27) |
InChI Key |
LFLLSSUKONWPJF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=CN2C3=CC=C(C=C3)F)C(=O)O)NC1=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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